molecular formula C12H15NO5S B8491737 5-Ethoxy-3-hydroxy-1-(phenylsulfonyl)-2-pyrrolidinone CAS No. 120256-72-6

5-Ethoxy-3-hydroxy-1-(phenylsulfonyl)-2-pyrrolidinone

Cat. No. B8491737
CAS RN: 120256-72-6
M. Wt: 285.32 g/mol
InChI Key: LTIIFQOJIGVKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-3-hydroxy-1-(phenylsulfonyl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C12H15NO5S and its molecular weight is 285.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethoxy-3-hydroxy-1-(phenylsulfonyl)-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-3-hydroxy-1-(phenylsulfonyl)-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

120256-72-6

Product Name

5-Ethoxy-3-hydroxy-1-(phenylsulfonyl)-2-pyrrolidinone

Molecular Formula

C12H15NO5S

Molecular Weight

285.32 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-ethoxy-3-hydroxypyrrolidin-2-one

InChI

InChI=1S/C12H15NO5S/c1-2-18-11-8-10(14)12(15)13(11)19(16,17)9-6-4-3-5-7-9/h3-7,10-11,14H,2,8H2,1H3

InChI Key

LTIIFQOJIGVKBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C(=O)N1S(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 10 g of 5-ethoxy-1-benzenesulfonylpyrrolidin-2-one in 300 cm3 of anhydrous tetrahydrofuran, cooled to -78° C., 0.037 moles of a solution of lithium bis-trimethylsylylamide in a mixture of hexane-tetrahydrofuran (1-1) is added drop by drop at a temperature of -78° C. This mixture is agitated for 1 hour at -78° C., then 14.55 g of 2-sulfonyloxaziridine is added. The mixture is then agitated at -78° C. for 2 hours, brought to -5° C., then cooled to -30° C., after which 130 cm3 of an aqueous solution of saturated ammonium chloride is added, while the temperature is maintained at approximately -30° C. The temperature is brought to 20° C., then 130 cm3 of an aqueous solution of saturated sodium chloride is added. The organic phase is separated and the aqueous phase is extracted with chloroform. The organic phases are combined, dried, and the solvent is evaporated under reduced pressure, then the residue is chromatographed on silica, using an ethyl acetate-hexane (2-1) mixture as eluent. The product is dissolved in isopropyl ether, and 250 g of the expected product is obtained, m.p. 108°-116° C. (mixture of cis and trans isomers in which the trans isomer predominates).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.037 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
2-sulfonyloxaziridine
Quantity
14.55 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
130 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
130 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.